![molecular formula C10H15NO B1353649 3-m-Tolyloxy-propylamine CAS No. 26646-51-5](/img/structure/B1353649.png)
3-m-Tolyloxy-propylamine
Overview
Description
3-m-Tolyloxy-propylamine is a useful research chemical . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the chemical formula C10H15NO . The structure includes a tolyloxy (a toluene ring with an oxygen) and a propylamine (a three-carbon chain with an amine) group .
Physical And Chemical Properties Analysis
This compound has a boiling point of 278.7 °C . Its chemical formula is C10H15NO .
Scientific Research Applications
Synthesis and Chemical Reactions
Compounds structurally related to 3-m-Tolyloxy-propylamine have been utilized in chemical synthesis and reactions. For instance, 3-(Dimethylamino)-1-propylamine (DMAPA) has been highlighted for its versatility in organic synthesis, particularly in carbohydrate chemistry for the removal of byproducts and in anomeric deacylation reactions, facilitating the production of 1-O deprotected sugars and subsequent formation of imidate glycosyl donors (Andersen, Heuckendorff, & Jensen, 2015). Such chemical functionalities are crucial for developing new pharmaceuticals and materials.
Catalysis and Material Science
Novel core–shell structured magnetic silica supported propylamine/molybdate complexes have been synthesized, demonstrating efficiency as recoverable nanocatalysts in the synthesis of pyrano-pyrazole derivatives (Neysi, Zarnegaryan, & Elhamifar, 2019). This application is significant in green chemistry, offering an environmentally friendly alternative to traditional catalysts due to its recoverability and reuse in catalytic processes.
Environmental Science
The capture and sequestration of carbon dioxide (CO2) is a critical area of research in combating climate change. Studies have investigated the potential of 3-(methylamino)propylamine (MAPA) and its aqueous solutions for CO2 capture from flue gas (Voice et al., 2013). Although MAPA showed certain disadvantages compared to other solvents in terms of capacity and susceptibility to thermal degradation, such research is vital in exploring alternative solvents for efficient CO2 capture.
Pharmaceutical and Biological Applications
In the domain of pharmaceutical sciences, derivatives of lapachol and nor-lapachol, including compounds with structural similarities to this compound, have been evaluated for their antibacterial and modulatory activities. These studies contribute to the development of new therapeutic agents and understanding the molecular basis of their action (Figueredo et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methylphenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPNQHWSJGEREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427933 | |
Record name | 3-m-Tolyloxy-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26646-51-5 | |
Record name | 3-(3-Methylphenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26646-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-m-Tolyloxy-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.